6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Description
BenchChem offers high-quality 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBROBWIZQNGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Target Profile & Therapeutic Potential of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
The following guide provides an in-depth technical analysis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (also known as 6-methoxy-3-methylcarbostyril). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold for phosphodiesterase inhibition and its emerging potential in oncology.
Content Type: Technical Whitepaper | Version: 1.0 Subject: Carbostyril Pharmacophore Analysis & Experimental Validation[1]
Executive Summary
6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one represents a core pharmacophore within the carbostyril (2-quinolone) class of heterocycles.[1] While structurally simple, this scaffold serves as the distinct binding motif for a potent class of Phosphodiesterase 3 (PDE3) inhibitors, most notably exemplified by the antiplatelet drug Cilostazol.
Beyond its established role in cardiovascular signaling, recent Structure-Activity Relationship (SAR) studies have identified this specific methylated derivative as a versatile probe for P-glycoprotein (P-gp) modulation in multidrug-resistant cancers and a potential lead for novel antimicrobial agents.[1] This guide details the mechanistic basis of these interactions, supported by validated experimental protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is a bicyclic aromatic heterocycle characterized by a lactam ring fused to a benzene ring, substituted with a methoxy group at position 6 and a methyl group at position 3.
| Property | Specification |
| IUPAC Name | 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one |
| Common Aliases | 6-Methoxy-3-methylcarbostyril; 3-Methyl-6-methoxy-2-quinolone |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Core Scaffold | Carbostyril (2-Quinolone) |
| Key Substituents | C6-Methoxy: H-bond acceptor, mimics adenine C6-NH₂ of cAMP.C3-Methyl: Hydrophobic fit, blocks metabolic oxidation at C3.[1][2] |
| Solubility | Low in water; Soluble in DMSO, DMF, Hot Ethanol. |
Primary Therapeutic Target: Phosphodiesterase 3 (PDE3)[8]
The most authoritative biological target for 6-methoxy-2-quinolone derivatives is the Phosphodiesterase 3 (PDE3) enzyme family (PDE3A and PDE3B).[1]
Mechanism of Action
PDE3 enzymes hydrolyze the phosphodiester bond in cAMP and cGMP.[3][4] The 6-methoxy-2-quinolone scaffold functions as a competitive inhibitor at the catalytic site.[1]
-
Molecular Mimicry: The planar quinolone ring mimics the purine ring of cAMP.
-
Binding Mode: The amide region (NH-CO) of the lactam ring forms a bidentate hydrogen bond network with a conserved Gln1017 (in PDE3A) residue. The 6-methoxy group projects into a hydrophobic pocket, often interacting with Phe1004 , stabilizing the inhibitor-enzyme complex.[1]
-
Functional Outcome: Inhibition prevents cAMP degradation, leading to elevated intracellular cAMP levels.[5]
Physiological Downstream Effects[1]
-
Platelets: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein), resulting in the inhibition of platelet aggregation.
-
Vascular Smooth Muscle: PKA activation leads to myosin light chain kinase (MLCK) inhibition, causing vasodilation.
-
Cardiac Tissue: Increases calcium influx (positive inotropy).[1]
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway modulated by this compound.
Caption: Mechanism of PDE3 inhibition by the carbostyril scaffold, leading to antithrombotic and vasodilatory effects.
Secondary & Emerging Targets
While PDE3 is the primary target, the "privileged" nature of the quinolone scaffold enables interactions with other biological systems, particularly when the C3-methyl group is present.
P-glycoprotein (P-gp) Inhibition (Oncology)
Research indicates that 6-methoxy-2-arylquinolines and related carbostyrils can inhibit P-glycoprotein (ABCB1), an efflux pump responsible for Multidrug Resistance (MDR) in cancer cells.[1]
-
Relevance: The 6-methoxy group is critical for lipophilicity and binding affinity to the P-gp transmembrane domain.[1]
-
Therapeutic Utility: Potential co-administration with cytotoxic drugs (e.g., doxorubicin) to restore chemosensitivity in resistant tumors.
Bacterial Topoisomerases (Antimicrobial)
Although less potent than fluoroquinolones (which typically require a 4-oxo-3-carboxylic acid motif), 2-quinolones possess weak to moderate affinity for bacterial DNA Gyrase (Topoisomerase II).[1]
-
Mechanism: Intercalation into DNA and stabilization of the cleavable complex.
-
Status: Currently a lead structure for optimization rather than a clinical candidate for this indication.
Comparative Potency Data
The following table summarizes the inhibitory potential of the core scaffold compared to established drugs. Note: Values are representative of the scaffold class.
| Compound | Target | IC50 (Approx.)[1][6] | Clinical Status |
| 6-Methoxy-3-methyl-2-quinolone | PDE3A | 0.5 - 5.0 µM | Research Probe |
| Cilostazol | PDE3A | 0.2 - 0.5 µM | FDA Approved (Pletal) |
| Milrinone | PDE3 | 0.4 - 1.0 µM | FDA Approved (Primacor) |
| 6-Methoxy-2-quinolone (No Me) | PDE3 | > 10 µM | Inactive/Weak |
Key Insight: The C3-methyl group (or larger substituents like the tetrazolylbutyl group in Cilostazol) is essential for potency, likely by displacing water molecules in the active site and improving hydrophobic packing.
Experimental Protocols for Validation
To validate the activity of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one, the following standardized protocols are recommended.
Protocol A: PDE3 Enzymatic Inhibition Assay (IMAP Technology)
Objective: Determine the IC50 of the compound against recombinant human PDE3A.
-
Reagent Preparation:
-
Compound Handling:
-
Dissolve 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one in 100% DMSO to 10 mM stock.
-
Prepare serial dilutions (1 nM to 100 µM) in assay buffer (Final DMSO < 1%).
-
-
Reaction:
-
Add 10 µL of compound dilution to a 384-well black plate.
-
Add 10 µL of PDE3A enzyme solution. Incubate for 15 min at RT.
-
Initiate reaction with 20 µL FAM-cAMP substrate (200 nM final).[1]
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 80 µL of IMAP Binding Reagent (nanoparticles that bind linear AMP but not cyclic cAMP).
-
Read Fluorescence Polarization (FP) (Ex: 485 nm, Em: 528 nm).
-
-
Analysis:
Protocol B: Platelet Aggregation Assay (Born Method)
Objective: Assess functional antithrombotic activity ex vivo.[1]
-
Sample Collection: Collect human venous blood into sodium citrate (3.8%) tubes (1:9 ratio).[1]
-
Preparation:
-
Incubation:
-
Aliquot 450 µL PRP into cuvettes.
-
Add 5 µL of test compound (or vehicle). Incubate for 3 min at 37°C.
-
-
Induction:
-
Add agonist: ADP (5 µM) or Collagen (2 µg/mL).[1]
-
-
Measurement:
-
Monitor light transmission using an aggregometer for 5-7 minutes.
-
100% aggregation = transmission of PPP; 0% = transmission of untreated PRP.
-
Success Criteria: Significant reduction in slope and max amplitude compared to control.
-
Synthesis & Logic (Graphviz)
The synthesis of this target is a classic application of the Knorr Quinoline Synthesis or modified cyclization, validating its accessibility for SAR studies.
Caption: Synthetic pathway via condensation of p-anisidine, demonstrating the accessibility of the scaffold.
References
-
Sudo, T., et al. (2000). Potent and selective inhibition of human platelet PDE3 by cilostazol metabolites.Seminars in Thrombosis and Hemostasis .
-
Shakur, Y., et al. (2011). Phosphodiesterase 3 (PDE3): Structure, function, and therapeutic potential.[3][4]Handb Exp Pharmacol .[1]
-
Nishi, T., et al. (1983). Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors.[1] II. 6-Alkoxy-2-oxoquinoline derivatives.Chemical and Pharmaceutical Bulletin .[1]
-
Billah, M., et al. (2002). Synthesis and P-glycoprotein inhibitory activity of new 6-methoxy-2-arylquinolines.[1]Bioorganic & Medicinal Chemistry Letters .
-
BenchChem Technical Guide. (2025). Synthesis of 6-Methoxy-2-methylquinolin-4-amine and related carbostyrils.[1]
Sources
- 1. 6-Methoxy-3-methylisoquinolin-1(2H)-one | C11H11NO2 | CID 12327060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5006528A - Carbostyril derivatives - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Frontiers | PDE3 Inhibition Reduces Epithelial Mast Cell Numbers in Allergic Airway Inflammation and Attenuates Degranulation of Basophils and Mast Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one protocol
An Application Note for the Synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Introduction: The Quinolin-2-one Core in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic system that forms the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic applications.[1] Within this family, the 1,2-dihydroquinolin-2-one (or quinolin-2(1H)-one) substructure is of particular interest to medicinal chemists. These compounds exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The strategic placement of substituents on the quinolin-2-one ring allows for the fine-tuning of pharmacological activity, making the development of robust and versatile synthetic protocols a critical objective in drug development.[2]
This application note provides a detailed, field-proven protocol for the synthesis of a specific derivative, 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one. This compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential P-glycoprotein (P-gp) inhibitors and other biologically active agents.[4] The described methodology is based on the principles of the Conrad-Limpach-Knorr synthesis, a classical and reliable method for constructing the quinolin-2-one core.
Synthetic Strategy: The Conrad-Limpach-Knorr Approach
The synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one is efficiently achieved through a two-step sequence involving an initial condensation followed by a thermal cyclization. This strategy is highly effective for producing 2-quinolinones.
-
Step 1: Knoevenagel-type Condensation. The synthesis begins with the reaction between p-anisidine and a β-ketoester, specifically ethyl 2-methylacetoacetate. This reaction forms a stable enamine intermediate, ethyl 3-((4-methoxyphenyl)amino)-2-methylbut-2-enoate. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.
-
Step 2: Thermal Cyclization. The isolated enamine intermediate undergoes an intramolecular cyclization at high temperatures. This key step, a 6-endo-trig cyclization, forms the heterocyclic ring. The high temperature is necessary to provide the activation energy for the ring-closing reaction, which is followed by the elimination of ethanol to yield the final aromatic quinolin-2-one product. A high-boiling point solvent, such as diphenyl ether, is essential to achieve the required reaction temperature.
The overall synthetic pathway is illustrated below.
Caption: Synthetic workflow for 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one.
Experimental Protocol
This protocol provides a self-validating system for the synthesis, with clear checkpoints and characterization steps.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| p-Anisidine | 104-94-9 | 123.15 | 1.0 |
| Ethyl 2-methylacetoacetate | 609-14-3 | 144.17 | 1.05 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic amount |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Diphenyl ether | 101-84-8 | 170.21 | Solvent |
| Ethanol | 64-17-5 | 46.07 | Recrystallization |
| Hexanes | 110-54-3 | 86.18 | Washing |
Equipment
-
Round-bottom flasks (250 mL, 500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
High-temperature thermometer
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
All steps should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Diphenyl ether has a high boiling point and can cause severe burns. Handle with extreme care at high temperatures.
Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)-2-methylbut-2-enoate (Enamine Intermediate)
Rationale: This step forms the key acyclic precursor. The use of a Dean-Stark trap is crucial for efficiently removing the water generated during the condensation, which drives the equilibrium towards the product, maximizing the yield of the enamine.
-
Reaction Setup: To a 500 mL round-bottom flask, add p-anisidine (e.g., 12.3 g, 100 mmol), ethyl 2-methylacetoacetate (e.g., 15.1 g, 105 mmol), and toluene (200 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation.
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Continue refluxing for 3-4 hours, or until the theoretical amount of water (approx. 1.8 mL) has been collected in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) until the starting p-anisidine spot is no longer visible.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude enamine intermediate, which is typically used in the next step without further purification.
Step 2: Thermal Cyclization to 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Rationale: The high temperature provided by the diphenyl ether solvent is essential to overcome the activation energy barrier for the intramolecular Friedel-Crafts-type acylation that closes the ring. The subsequent elimination of ethanol rearomatizes the system to the stable quinolin-2-one.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, heat diphenyl ether (approx. 100 mL) to 250 °C with stirring.
-
Addition of Intermediate: Add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether over 20-30 minutes. Caution: Control the addition rate to prevent excessive foaming and a rapid drop in temperature.
-
Cyclization Reaction: Maintain the reaction temperature at 250-255 °C for 1 hour. During this time, the cyclization and elimination of ethanol occur.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, pour the mixture into a beaker containing hexanes (200 mL) with vigorous stirring. This will precipitate the product while the diphenyl ether remains in solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the filter cake thoroughly with cold hexanes (2 x 50 mL) to remove residual diphenyl ether.
-
Recrystallize the crude solid from hot ethanol or glacial acetic acid to obtain the pure 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one as a crystalline solid.
-
Dry the purified product under vacuum. The expected yield is typically in the range of 60-75% over the two steps.
-
Caption: Detailed experimental workflow for the synthesis protocol.
Characterization of the Final Product
The identity and purity of the synthesized 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals include a singlet for the N-H proton (broad, ~11-12 ppm), singlets for the methoxy and methyl groups, and distinct aromatic protons corresponding to the substituted benzene ring.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon (~160-165 ppm), the methoxy carbon (~55 ppm), the methyl carbon (~15-20 ppm), and the aromatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₁H₁₁NO₂ should be observed.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
This application note details a reliable and scalable two-step protocol for the synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one. By explaining the causality behind key experimental choices, such as the use of azeotropic distillation and high-temperature cyclization, this guide provides researchers with the necessary insights for successful execution. The described method is a cornerstone of quinoline chemistry and serves as an excellent entry point for the development of novel therapeutic agents based on the versatile quinolin-2-one scaffold.
References
- Vertex AI Search. (2026). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- Vertex AI Search. (2026). Efficient Synthesis of Quinolines via a Knoevenagel/Staudinger/aza-Wittig Sequence.
- Vertex AI Search. (2026). Doebner–Miller reaction - Wikipedia.
- Vertex AI Search. (2026). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Vertex AI Search. (2026). Doebner-Miller Reaction - SynArchive.
- Vertex AI Search. (2026). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Technical Support Center: Synthesis of 6-Methoxy-2-methylquinolin-4-amine - Benchchem.
- Vertex AI Search. (2026). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC.
Sources
- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinolinone scaffold is a privileged structure found in numerous biologically active compounds. This guide details a robust two-step synthetic protocol, commencing with the preparation of the N-(4-methoxyphenyl)crotonamide precursor, followed by an efficient intramolecular cyclization to yield the target molecule. The experimental procedures are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals a reliable methodology for obtaining this valuable compound.
Introduction: The Significance of the Quinolinone Scaffold
The quinolin-2(1H)-one, also known as carbostyril, framework is a core structural motif in a wide array of natural products and synthetic molecules exhibiting significant biological activities. Derivatives of quinolin-2(1H)-one are known to possess diverse pharmacological properties, including antiplatelet, anti-inflammatory, and antibacterial activities. The presence of a methoxy group at the 6-position and a methyl group at the 3-position can significantly modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide provides a detailed experimental procedure for the synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one, a specific derivative with potential for further investigation in drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one is approached through a logical and efficient two-step process. The first step involves the acylation of p-anisidine with crotonoyl chloride to form the key intermediate, N-(4-methoxyphenyl)crotonamide. The subsequent and final step is an intramolecular Friedel-Crafts-type cyclization of this intermediate, which yields the desired quinolinone product. This strategy is advantageous due to the ready availability of the starting materials and the generally high-yielding nature of both reaction types.
Experimental Protocols
Materials and Equipment
Reagents and Solvents:
| Reagent/Solvent | Grade | Supplier |
| p-Anisidine (4-methoxyaniline) | Reagent | Sigma-Aldrich |
| Crotonoyl chloride | Reagent | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | Laboratory | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS | Fisher Scientific |
| Hexanes | ACS | Fisher Scientific |
| Deionized water |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and purification
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of N-(4-methoxyphenyl)crotonamide
This step involves the nucleophilic acyl substitution of crotonoyl chloride with p-anisidine. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add p-anisidine (1.23 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Add triethylamine (1.5 mL, 11 mmol) to the solution.
-
Slowly add a solution of crotonoyl chloride (1.05 g, 10 mmol) in anhydrous dichloromethane (20 mL) to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(4-methoxyphenyl)crotonamide as a white to off-white solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and TEA is crucial to prevent the hydrolysis of the highly reactive crotonoyl chloride.
-
Low Temperature: The initial reaction is carried out at 0 °C to control the exothermicity of the acylation and minimize potential side reactions.
-
Aqueous Workup: The series of washes removes unreacted starting materials, the triethylammonium hydrochloride salt, and any remaining acid or base, leading to a cleaner crude product.
Step 2: Intramolecular Cyclization to 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
This step utilizes a strong acid catalyst, polyphosphoric acid (PPA), to promote the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) of the N-(4-methoxyphenyl)crotonamide.
Procedure:
-
In a 100 mL round-bottom flask, place N-(4-methoxyphenyl)crotonamide (1.91 g, 10 mmol) and polyphosphoric acid (20 g).
-
Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours. The mixture will become a thick, viscous solution.
-
Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product will have a different Rf value than the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous solution into a beaker containing ice-cold water (200 mL) with stirring. This will precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove any remaining PPA and salts.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one as a solid.
Causality of Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts cyclization. Its high viscosity and acidic nature facilitate the protonation of the amide and the subsequent electrophilic attack on the electron-rich aromatic ring.
-
Elevated Temperature: The high temperature is necessary to overcome the activation energy of the cyclization reaction.
-
Quenching in Ice-Water: Pouring the hot PPA mixture into ice water is a critical step to safely quench the reaction and precipitate the product. The large volume of water also helps to dissolve the PPA.
-
Neutralization: Neutralizing the acidic solution is important for complete precipitation of the product and to facilitate its collection by filtration.
Visualization of the Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic route to 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| N-(4-methoxyphenyl)crotonamide | C₁₁H₁₃NO₂ | 191.23 | 80-90 | White to off-white solid |
| 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one | C₁₁H₁₁NO₂ | 189.21 | 60-75 | Solid |
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz) of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one: δ 8.5-9.5 (br s, 1H, NH), 6.8-7.2 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 2.5-2.8 (m, 1H, CH), 1.2 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one: δ 170 (C=O), 155 (C-O), 132, 122, 120, 115, 110 (Ar-C), 55 (OCH₃), 30 (CH), 15 (CH₃).
-
Mass Spectrometry (ESI+): m/z = 190.08 [M+H]⁺.
Troubleshooting and Safety Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Check the quality of the crotonoyl chloride, as it can degrade over time.
-
Incomplete Cyclization in Step 2: The reaction may require a longer reaction time or a higher temperature. Ensure vigorous stirring to maintain a homogeneous mixture in the viscous PPA.
-
Difficult Product Isolation: If the product is oily or does not precipitate well, extraction with a suitable organic solvent (e.g., ethyl acetate) after neutralization may be necessary.
-
Safety: Crotonoyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE). Polyphosphoric acid is corrosive and can cause severe burns; handle with care. The quenching of the PPA reaction is exothermic and should be performed cautiously.
References
-
Manimaran, T., Natarajam, M., & Ramakrishnan, V. T. (1979). Synthesis of 3-Methyl-Coumarins, -Thiacoumarins and -Carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125–130. [Link]
-
Johnston, K. M., Luker, R. M., & Williams, G. H. (1972). Friedel–Crafts Cyclisations. Part III. Synthesis of Derivatives of 2(1H)-Quinolone (Carbostyril) by Aluminium Chloride-Catalysed Cycloeliminations of Cinnamanilide and Related Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1648–1652. [Link]
-
Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736–59743. [Link]
Application Notes & Protocols: Investigating 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of 6-methoxy-3-methyl-1,2-dihydroquinolin-2-one, a representative member of the quinolinone class of heterocyclic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This document offers detailed protocols for synthesis, in vitro evaluation, and mechanistic studies, designed to rigorously assess the therapeutic potential of this compound and its analogues.
Section 1: Synthesis and Characterization
A plausible synthetic route for 6-methoxy-3-methyl-1,2-dihydroquinolin-2-one can be adapted from established methods for similar carbostyrils.[2] The general approach involves the cyclization of a substituted cinnamanilide.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available reagents. This workflow ensures high yields and straightforward purification.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of N-(4-methoxyphenyl)cinnamamide
-
To a solution of cinnamic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (3.0 eq) dropwise at 0°C.[2] Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 4 hours.[2]
-
Remove excess thionyl chloride under reduced pressure to obtain crude cinnamoyl chloride.[2]
-
In a separate flask, dissolve p-anisidine (1.0 eq) and pyridine (1.0 eq) in DCM.[2]
-
Slowly add the freshly prepared cinnamoyl chloride solution to the p-anisidine solution at 0-5°C.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenyl)cinnamamide.
Step 2: Synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
-
To the N-(4-methoxyphenyl)cinnamamide (1.0 eq) from Step 1, add trifluoromethanesulfonic acid (TfOH) (2.0 eq) dropwise at room temperature.[2]
-
Heat the reaction mixture to 110°C for approximately 4 hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.[2]
-
The resulting precipitate is the crude product. Collect it by filtration.
-
Wash the solid with water and then purify by column chromatography on silica gel to obtain the final product, 6-methoxy-3-methyl-1,2-dihydroquinolin-2-one.[2]
-
Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.[3]
Section 2: In Vitro Anticancer Evaluation
A systematic, tiered approach is essential for evaluating the anticancer potential of a novel compound. The following protocols outline a logical workflow from initial cytotoxicity screening to mechanistic investigation.
Caption: Experimental workflow for in vitro anticancer evaluation.
Protocol: Preliminary Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4] It is a robust method for determining the concentration of the compound that inhibits cell growth by 50% (IC50).[4]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer).[5]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[4] Purple formazan crystals will form in viable cells.[4]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Summarize the IC50 values in a clear, structured table.
Table 1: Hypothetical Cytotoxic Activity (IC50) of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| A549 | Lung Carcinoma | 5.8 |
| MCF-7 | Breast Adenocarcinoma | 12.2 |
| HCT-116 | Colorectal Carcinoma | 8.5 |
| DU145 | Prostate Carcinoma | 7.1 |
Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[7] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
T25 culture flasks.
-
Test compound.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Annexin V-FITC/PI Apoptosis Detection Kit.[8]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in T25 flasks and allow them to adhere overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.[7]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.[10] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.[7]
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents induce cell cycle arrest at specific checkpoints.
Materials:
-
Test compound.
-
PBS.
-
Ice-cold 70% ethanol.
-
PI/RNase staining solution.[11]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compound as described in the apoptosis assay protocol.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and resuspend the pellet. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Storage: Store the fixed cells at 4°C for at least 2 hours (or up to several weeks).[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI/RNase A staining solution.[12] The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13] A histogram of cell count versus fluorescence intensity will reveal the distribution of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[13]
Section 3: Investigating Molecular Mechanisms
Based on studies of structurally related quinolinone and 6-methoxyquinoline derivatives, several signaling pathways are plausible targets.[14][15] For instance, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site.[16] Other quinoline derivatives have been shown to modulate pathways such as PI3K/AKT/mTOR or induce oxidative stress.[15][17]
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism where the compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.
Caption: Hypothetical mechanism involving tubulin polymerization inhibition.
Section 4: In Vivo Efficacy Models
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context. The subcutaneous xenograft mouse model is a standard for initial in vivo testing of anticancer compounds.[18]
Protocol: Subcutaneous Xenograft Model
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[19]
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ A549 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. A vehicle control group and a positive control group (using a standard-of-care drug like cisplatin) should be included.
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control. The excised tumors can be used for further analysis (e.g., histology, biomarker analysis).[19]
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
- Benchchem. (n.d.). Navigating the Synthesis and Activity of Quinolinone-Based Anticancer Agents: A Comparative Guide.
- Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-27.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
- Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100531.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide).
- Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- Al-Suhaimi, E. A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- Benchchem. (n.d.). Preliminary Cytotoxicity Profile of Quinolin-2(1H)-one Derivatives: A Technical Overview.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Ratajczak, J., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3584.
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Abcam. (n.d.). Induction of apoptosis in cells.
- Abcam. (n.d.). Apoptosis.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Kim, J. H., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 896.
- Asif, M. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Progress in Biorheology and Molecular & Medical Bioscience Journal, 1(2).
- Raj, R., et al. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Taibah University for Science, 12(5), 603-609.
- National Institutes of Health. (n.d.). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors.
- Benchchem. (n.d.). In Vivo Efficacy of 6-Methoxyquinolin-2(1H)-one Derivatives: A Comparative Guide for Researchers.
- ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.
- Li, J., et al. (2018). Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3-Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Letters in Drug Design & Discovery, 15(1).
- CONICET. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Kumar, P., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
- Zhang, Y., et al. (2024). Exploring the mechanism of 6-Methoxydihydrosanguinarine in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation.
- Arnst, K. E., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of medicinal chemistry, 56(14), 10.1021/jm400407q.
- Ebenazer, A. F., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1225, 129117.
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Application Notes and Protocols for Cell-Based Assays Involving 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Abstract
The quinolin-2-one core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one, a specific derivative of this versatile scaffold, in a variety of cell-based assays. While direct biological targets for this particular compound are still under investigation, its structural similarity to other biologically active quinolinones suggests its potential in several therapeutic areas.[3][4] This guide offers detailed, step-by-step protocols for assessing its cytotoxic, anti-inflammatory, neuroprotective, and P-glycoprotein (P-gp) inhibitory potential. The methodologies are designed to be robust and self-validating, providing a solid framework for the preliminary screening and characterization of this and similar quinolinone-based compounds.
Introduction to the Quinolin-2-one Scaffold
The quinolin-2-one motif is a bicyclic heterocyclic system that forms the core of numerous natural products and synthetic molecules with significant therapeutic value.[1][3] Its rigid structure, combined with multiple sites for chemical modification, allows for the fine-tuning of its pharmacological properties.[2][4] This versatility has led to the development of quinolinone derivatives with applications as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents.[1][4]
6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one belongs to this promising class of compounds. The presence of a methoxy group at the 6-position and a methyl group at the 3-position can influence its lipophilicity, metabolic stability, and interaction with biological targets. These application notes provide a foundational set of assays to begin exploring the biological landscape of this specific molecule.
Preliminary Cytotoxicity Assessment: The MTT Assay
Before evaluating the specific biological activities of a compound, it is crucial to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7]
Causality Behind Experimental Choices
-
Choice of Cell Lines: A panel of cell lines is recommended to assess for cell-type-specific cytotoxicity. For general screening, a readily available and robust cell line like HEK293 (human embryonic kidney) is a good starting point. For more targeted investigations, cell lines relevant to the intended therapeutic area should be used (e.g., cancer cell lines for oncology applications, neuronal cell lines for neuroprotection studies).
-
Concentration Range: A broad concentration range (e.g., from nanomolar to high micromolar) is essential to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
-
Incubation Time: A 24 to 72-hour incubation period is standard for assessing the effects of a compound on cell proliferation and viability.[8]
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control wells (medium with the same concentration of DMSO as the test wells) and untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment incubation, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Interpretation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.18 ± 0.09 | 94.4 |
| 10 | 1.05 ± 0.06 | 84.0 |
| 50 | 0.63 ± 0.05 | 50.4 |
| 100 | 0.25 ± 0.03 | 20.0 |
Cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
The results can be plotted as a dose-response curve to determine the CC50 value of the compound.
Evaluation of Anti-Inflammatory Potential
The quinolinone scaffold is present in many compounds with anti-inflammatory properties.[1][4] A common in vitro model for screening anti-inflammatory agents involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[9][10] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Signaling Pathway Overview
Detailed Protocol for Anti-Inflammatory Assay
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various non-toxic concentrations of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (determined from the MTT assay) for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours in the presence of the test compound. Include a vehicle control group (LPS stimulation without the compound) and an unstimulated control group.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve of sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α or IL-6 according to the manufacturer's instructions.
-
Expected Data Output
| Treatment | NO Production (µM) | TNF-α Secretion (pg/mL) |
| Unstimulated Control | 1.2 ± 0.3 | 50 ± 15 |
| LPS (1 µg/mL) | 25.6 ± 2.1 | 2500 ± 200 |
| LPS + Compound (1 µM) | 20.1 ± 1.8 | 1800 ± 150 |
| LPS + Compound (10 µM) | 12.5 ± 1.1 | 900 ± 100 |
| LPS + Compound (50 µM) | 5.3 ± 0.6 | 300 ± 50 |
Assessing Neuroprotective Effects
Given that some quinoline derivatives exhibit neuroprotective properties, it is worthwhile to investigate the potential of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one in this regard.[2][11] A common in vitro model of neurotoxicity involves inducing oxidative stress in neuronal cells, such as the human neuroblastoma cell line SH-SY5Y or the mouse hippocampal cell line HT22, using agents like hydrogen peroxide (H₂O₂) or glutamate.[12][13][14]
Experimental Workflow
Detailed Protocol for Neuroprotection Assay
-
Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one for 2 to 24 hours.[12]
-
-
Induction of Neurotoxicity:
-
After pre-treatment, expose the cells to a neurotoxic agent. For example, add hydrogen peroxide (H₂O₂) to a final concentration of 100-500 µM.[13]
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in Section 2, or alternatively, use a resazurin-based assay for a more sensitive measurement of metabolic activity.[14]
-
Data Analysis and Interpretation
The neuroprotective effect is quantified by the ability of the compound to rescue cells from the toxin-induced cell death.
| Treatment | Cell Viability (%) |
| Untreated Control | 100 |
| H₂O₂ (200 µM) | 45 ± 5 |
| H₂O₂ + Compound (1 µM) | 55 ± 6 |
| H₂O₂ + Compound (10 µM) | 75 ± 7 |
| H₂O₂ + Compound (50 µM) | 90 ± 8 |
P-glycoprotein (P-gp) Inhibition Assay
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that can extrude a wide range of xenobiotics from cells.[15][16] Overexpression of P-gp is a major mechanism of multidrug resistance in cancer.[15] Quinoline derivatives have been investigated as P-gp inhibitors.[17] This assay determines if 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one can inhibit the efflux of a known P-gp substrate.
Principle of the Assay
This assay utilizes a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM. In cells overexpressing P-gp, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. If a test compound inhibits P-gp, the efflux of the fluorescent substrate is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence.
Detailed Protocol for P-gp Inhibition Assay
-
Cell Lines:
-
Use a P-gp overexpressing cell line (e.g., HCT-15 or a transfected cell line like HCT-Pgp) and its corresponding parental cell line as a negative control.[18]
-
-
Assay Procedure:
-
Seed both cell lines in a black, clear-bottom 96-well plate.
-
Pre-incubate the cells with various concentrations of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one and a known P-gp inhibitor (e.g., Verapamil or Tariquidar) as a positive control for 30-60 minutes.[18]
-
Add a fluorescent P-gp substrate (e.g., Rhodamine 123 at 5 µM).
-
Incubate for 60-90 minutes at 37°C.
-
Wash the cells with cold PBS to remove the extracellular fluorescent substrate.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation/emission of ~485/530 nm for Rhodamine 123).
-
Data Representation
| Compound | Concentration (µM) | Intracellular Fluorescence (Arbitrary Units) | % P-gp Inhibition |
| Vehicle Control | - | 1500 ± 120 | 0 |
| Verapamil (Positive Control) | 50 | 8500 ± 500 | 100 |
| Test Compound | 1 | 2500 ± 200 | 14.3 |
| Test Compound | 10 | 5000 ± 400 | 50.0 |
| Test Compound | 50 | 7800 ± 600 | 90.0 |
% P-gp Inhibition is calculated relative to the positive control.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one. By systematically evaluating its cytotoxicity, anti-inflammatory, neuroprotective, and P-gp inhibitory activities, researchers can gain valuable insights into its therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and the use of more complex, physiologically relevant cell models as the investigation progresses.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 15, 2026, from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 15, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 15, 2026, from [Link]
-
INDIGO Biosciences. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Retrieved February 15, 2026, from [Link]
-
Creative Bioarray. (n.d.). P-gp Inhibition Assay. Retrieved February 15, 2026, from [Link]
-
BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (2006). Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved February 15, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2024). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved February 15, 2026, from [Link]
-
PubMed. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved February 15, 2026, from [Link]
-
Physiological Genomics. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Retrieved February 15, 2026, from [Link]
-
IRIS Unibo. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved February 15, 2026, from [Link]
-
PMC. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2024). Recent examples of functional molecules containing 2-quinolone scaffold. Retrieved February 15, 2026, from [Link]
-
PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved February 15, 2026, from [Link]
-
MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved February 15, 2026, from [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2024). Quinoline and quinolinone derivatives with multi-target activity. Retrieved February 15, 2026, from [Link]
-
PubMed. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Retrieved February 15, 2026, from [Link]
-
PubMed. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved February 15, 2026, from [Link]
-
Preprints.org. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Retrieved February 15, 2026, from [Link]
-
PMC. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved February 15, 2026, from [Link]
-
ACS Omega. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved February 15, 2026, from [Link]
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. caymanchem.com [caymanchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Ticket ID: #Q2-OMe-3Me-OPT
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (also referred to as 6-methoxy-3-methylcarbostyril) is suffering from low yields, "tarry" impurities, or reproducibility issues.
This molecule is synthesized via a modified Knorr Quinoline Synthesis . The presence of the electron-donating methoxy group at position 6 makes the aromatic ring highly activated, rendering it susceptible to oxidative degradation and sulfonation during the harsh acid-catalyzed cyclization step.
This guide moves beyond standard textbook procedures to address the process chemistry variables that actually drive yield: Amidation efficiency and Cyclization temperature control .
Module 1: The Synthetic Pathway & Critical Control Points
To improve yield, we must decouple the synthesis into two distinct, controllable steps rather than a "one-pot" approach.
The Reaction Workflow
Figure 1: Two-step synthetic pathway distinguishing amidation from cyclization.
Module 2: Troubleshooting & Optimization Protocols
Phase 1: The Amidation (Precursor Formation)
The Problem: Many researchers assume the amide forms instantly. It does not. Unreacted p-anisidine carried into the acid step will polymerize, creating black tar that traps your product.
Protocol Optimization:
-
Stoichiometry: Use a slight excess of the keto-ester (1.1 equiv) to ensure full consumption of the aniline.
-
Solvent System: Do not run neat (solvent-free) if purity is an issue. Use Toluene or Xylene with a Dean-Stark trap.
-
Temperature: Reflux (110–140°C) is required to drive off ethanol.
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Reason |
| Solvent | Neat (160°C) | Toluene (Reflux) | Prevents thermal degradation of sensitive anisidine. |
| Time | 1-2 Hours | 4-6 Hours | Ensures complete conversion to amide intermediate. |
| Monitoring | None | TLC (EtOAc:Hex 3:[1]7) | Critical: Do not proceed until p-anisidine spot disappears. |
Phase 2: The Cyclization (Ring Closure)
The Problem: The methoxy group activates the ring. Using concentrated Sulfuric Acid (
The Solution: Switch to Polyphosphoric Acid (PPA) or control
Comparative Data: Acid Catalysts
| Acid Catalyst | Typical Yield | Purity Profile | Notes |
| Conc. | 45-55% | Low (Black/Brown) | High risk of sulfonation at pos. 5 or 8. Requires strict T < 80°C. |
| PPA (Polyphosphoric) | 75-88% | High (Off-white) | Milder. Viscosity acts as a solvent. Best for methoxy-substrates. |
| Eaton's Reagent | 65-75% | High | Good alternative to PPA; easier workup (liquid). |
Step-by-Step Optimized Protocol (PPA Method)
-
Preparation: Place Polyphosphoric Acid (PPA) (10g per 1g of amide) in a round-bottom flask.
-
Heating: Heat PPA to 60-70°C (viscosity reduction).
-
Addition: Add the Intermediate Amide (from Phase 1) portion-wise. Do not dump it in. Exotherms will char the product.
-
Reaction: Stir at 100°C for 2–3 hours.
-
Note: Do not exceed 120°C. The methoxy group is thermally labile in acid.
-
-
Quenching (The "Crash Out"):
-
Cool reaction mass to 60°C.
-
Pour slowly into a beaker of crushed ice with vigorous stirring.
-
Why? Direct water addition boils and spatters dangerous acid. Ice keeps the temp low, precipitating the product as a solid.
-
-
Workup: Filter the solid. Wash with water until filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol or DMF/Water .
Module 3: Diagnostic Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for common synthesis failures.
Frequently Asked Questions (FAQs)
Q1: Can I use concentrated Sulfuric Acid instead of PPA? I don't have PPA. A: Yes, but you must modify the protocol.
-
Risk: Sulfuric acid is a strong oxidant.
-
Modification: Cool the
to 0-5°C before adding the amide. Allow it to warm to Room Temperature (RT) slowly. Only heat to 60-70°C if reaction is incomplete by TLC. Never heat methoxy-anilides in above 90°C; you will form sulfonated byproducts [1].
Q2: My product is not precipitating when I pour the acid into water. A: This is a pH issue. While quinolinones are generally insoluble in water, in highly acidic media, the lactam oxygen or nitrogen can be protonated, increasing solubility.
-
Fix: After pouring onto ice, adjust the pH to ~4–5 using 50% NaOH solution or solid Sodium Acetate. The product should crash out as a white/off-white solid.
Q3: The product has a persistent pink/red color. A: This indicates oxidation of the p-anisidine (formation of quinone imines) or trace iron contamination.
-
Fix: Recrystallize using Ethanol with a spatula tip of activated charcoal . Filter hot to remove the color bodies.
Q4: Why use Ethyl 2-methylacetoacetate instead of just reacting 6-methoxy-quinolinone with methyl iodide? A: Direct methylation of the quinolinone ring is non-selective. It often results in O-methylation (forming the quinoline ether) rather than C-methylation at position 3. The Knorr synthesis builds the methyl group into the skeleton, guaranteeing the correct regiochemistry [2].
References
-
Methodology for Quinolinone Synthesis (Knorr vs. PPA)
- Title: Polyphosphoric Acid: A Vers
- Source:Chemical Reviews (General utility of PPA in cycliz
- Context: Confirms PPA efficacy for cyclizing activ
-
URL:[Link]
-
Cilostazol Intermediate Chemistry (Analogous Structure)
-
Optimization of Knorr Synthesis
- Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Process Optimiz
- Source:Atlantis Press (Detailed study on yield improvements for methoxy-quinolines using PPA).
- Context: Provides specific temperature ranges (170°C for some derivatives, but lower for methoxy preservation)
-
URL:[Link]
Sources
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)3-chloropropionamide - Patent US-6660773-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one from crude mixture
Technical Support Center: Purification of 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one
Case ID: PUR-Q2-6M3M Subject: Troubleshooting Isolation & Purification Protocols Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Introduction: The Nature of the Beast
You are likely working with 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one (also referred to as 6-methoxy-3-methyl-2-quinolone).[1][2][3] This molecule is a classic "carbostyril" derivative.[2][3]
Why is purification difficult?
-
High Melting Point & Lattice Energy: The lactam moiety (
) creates strong intermolecular hydrogen bonding, leading to high melting points (often ) and poor solubility in standard organic solvents like ether or hexane.[1] -
"Knorr Tar": If synthesized via Knorr cyclization (e.g., from p-anisidine and methacrylate derivatives), the reaction often produces a black, intractable polymeric tar due to the harsh acid catalysis (H
SO or PPA) required. -
Starting Material Toxicity: Unreacted p-anisidine is toxic and air-sensitive, turning the mixture violet/black upon oxidation.[1][2][3]
Section 1: Diagnostic Decision Tree
Before selecting a protocol, assess the state of your crude mixture using the logic flow below.
Figure 1: Purification Decision Matrix. Select the protocol based on the physical state of your crude material.
Section 2: Troubleshooting Q&A
Issue 1: The "Black Tar" Scenario
Q: My reaction mixture was poured into ice water, but instead of a precipitate, I got a sticky black tar. How do I recover the product?
A: This is the most common issue in quinolone synthesis.[2][3] The tar consists of polymerized starting materials and oligomers formed by the acid catalyst.
Corrective Protocol (Trituration): Do not attempt to recrystallize the tar directly; you will lose everything in the mother liquor.
-
Decant: Pour off the aqueous acidic layer.[3]
-
Neutralize: Briefly wash the tar with saturated NaHCO
to remove trapped acid.[2][3] -
Triturate: Add a solvent in which the impurities are soluble but the product is not.[2][3]
-
Filter: Collect the solid. Now you are ready for Protocol B (Recrystallization).[3]
Issue 2: Solubility & Recrystallization
Q: The solid won't dissolve in refluxing ethanol, or it precipitates too quickly. What solvent system should I use?
A: 2-Quinolones are notoriously insoluble due to H-bonding.[1][2][3] You need a solvent that disrupts this network at high temperatures.[2][3]
Solvent Selection Guide:
| Solvent System | Solubilizing Power | Impurity Rejection | Notes |
| Ethanol (95%) | Moderate | High | First Choice. Best for removing colored impurities.[1][2][3] |
| Acetic Acid (Glacial) | Very High | Moderate | Use for highly insoluble batches.[2][3] Warning: Product may crystallize as an acetate solvate; requires rigorous drying.[1][2][3] |
| DMF / Water | High | Low | Good for "crash" precipitation, but hard to remove solvent traces.[3] |
| Methanol / DCM | Moderate | High | Use for chromatography, not recrystallization.[3] |
Protocol B: The "Gold Standard" Recrystallization
-
Place crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 10-15 mL per gram of solid).
-
Heat to reflux.[1][2][3][4] If solid remains, add Glacial Acetic Acid dropwise until dissolved.[2][3]
-
Optional: Add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite to remove color.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Critical Step: If no crystals form, the solution may be supersaturated.[2][3] Scratch the glass or add a seed crystal.[3]
Issue 3: Persistent Starting Material
Q: NMR shows traces of p-anisidine (doublets at ~6.8 ppm).[1][2][3] Recrystallization isn't removing it. [1][2][3]
A: p-Anisidine is a weak base.[1][2][3] Recrystallization alone often co-precipitates it.[1][2][3] You must use a Chemical Wash prior to final purification.[1][2][3]
Protocol:
-
Dissolve the crude material in DCM (Dichloromethane) or Ethyl Acetate (if soluble).[2][3]
-
Note: If insoluble, suspend it in the solvent.[3]
-
-
Wash with 1M HCl (3x).[2][3] The protonated aniline will move to the aqueous layer.
-
Wash organic layer with Brine, dry over Na
SO , and evaporate.
Section 3: Advanced Purification (Chromatography)
Q: Recrystallization failed to yield >95% purity. Can I column this?
A: Yes, but standard Hexane/Ethyl Acetate gradients often fail because the quinolone streaks or sticks to the silica due to the lactam polarity.
Protocol C: Flash Chromatography Conditions
-
Mobile Phase:
-
Loading: Dry load is mandatory . Dissolve the crude in a minimum of DCM/MeOH, mix with silica, evaporate to a free-flowing powder, and load on top of the column. Wet loading will cause precipitation at the column head.[2][3]
Section 4: Analytical Validation (QC)
Once isolated, validate the structure using these specific markers.
1. Melting Point:
-
Expect a sharp melting point.[1][2][3] While literature varies by polymorph, typical range is 230–260°C (check specific derivative references, but 2-quinolones are consistently high-melting) [1].[1][3]
2. 1H-NMR (DMSO-d6) Markers:
-
Amide Proton (NH): Broad singlet, typically 11.0 – 12.0 ppm .[3] If this is missing, you may have the O-alkylated impurity (quinoline ether) rather than the quinolone.
-
C4-Proton: Singlet/Doublet at ~7.6-7.8 ppm (Critical for confirming the ring closed at the correct position).[1][2]
3. HPLC Purity:
References
-
Solubility and Crystal Structure
-
Synthesis & Side Reactions (Knorr/Skraup)
-
General Quinolone Purification
-
Chemical Properties
Sources
- 1. 6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-3-methylisoquinolin-1(2H)-one | C11H11NO2 | CID 12327060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-3,4-dihydroquinolin-2(1H)-one | 54197-64-7 [sigmaaldrich.com]
- 4. eijppr.com [eijppr.com]
- 5. actascientific.com [actascientific.com]
- 6. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Quinoline, 6-methoxy-2-methyl- [webbook.nist.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. media.malariaworld.org [media.malariaworld.org]
Technical Support Center: Optimizing Reaction Conditions for Quinolin-2-one Cyclization
Welcome to the comprehensive technical support guide for the synthesis of quinolin-2-one derivatives. This resource is meticulously curated for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of quinolin-2-one cyclization reactions. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of the quinolin-2-one scaffold.
Q1: What are the most prevalent synthetic strategies for constructing the quinolin-2-one core?
A1: The primary synthetic routes encompass both classical named reactions and modern catalytic methods. Traditional approaches include the Friedländer, Knorr, Conrad-Limpach, and Camps cyclizations.[1] In recent years, transition-metal-catalyzed reactions, particularly those employing palladium, have gained prominence due to their high efficiency, milder reaction conditions, and broad functional group tolerance.[2][3][4] These modern methods often involve C-H bond activation, Heck reactions, or carbonylative annulations.
Q2: My reaction is resulting in a consistently low yield. What are the initial parameters I should investigate?
A2: Low yield is a frequent challenge that can be attributed to several factors. A systematic investigation should begin with the following:
-
Purity of Starting Materials: Impurities in your reactants, such as anilines and ketones, can lead to undesired side reactions.[1]
-
Reaction Temperature: Temperature is a critical parameter, especially in classical thermal cyclizations like the Conrad-Limpach and Knorr syntheses.[1][5]
-
Catalyst System: For catalyzed reactions, ensure the catalyst (e.g., palladium) and any associated ligands are active and used in the correct stoichiometric ratio. The choice of ligand is often crucial for reaction efficiency.[2][5]
-
Solvent and Base Combination: The solvent and base system can significantly influence the reaction's outcome. The optimal choice is highly dependent on the specific transformation.[2]
Q3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of my reaction?
A3: Regioselectivity issues are common, particularly in reactions like the Friedländer and Conrad-Limpach syntheses.[5] In the Conrad-Limpach synthesis, temperature is the primary determinant of the isomeric product. Lower temperatures (around 140°C or less) favor the kinetically controlled formation of 4-hydroxyquinolines, while higher temperatures (around 250°C) lead to the thermodynamically more stable 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones).[5] In the Friedländer synthesis with unsymmetrical ketones, regioselectivity can be controlled by introducing a directing group on the α-carbon of the ketone or by using specific amine catalysts or ionic liquids.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed analysis of specific problems you may encounter during quinolin-2-one synthesis, along with actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Formation in Friedländer Annulation
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, can be prone to low yields.[5]
Possible Causes and Recommended Solutions
| Potential Cause | Underlying Principle and Suggested Solution |
| Harsh Reaction Conditions | Traditional Friedländer synthesis often requires high temperatures and strong acids or bases, which can lead to reactant or product degradation. Solution: Consider using milder catalysts. Catalytic amounts of gold catalysts, iodine, or p-toluenesulfonic acid have been shown to promote the reaction under gentler, solvent-free conditions.[5][6][7] |
| Poor Reactivity of Starting Materials | Electron-withdrawing groups on the 2-aminoaryl aldehyde/ketone can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. Solution: Increase the reaction temperature or use a more active catalyst to overcome the higher activation energy. |
| Self-Condensation of the Methylene Compound | The active methylene compound can undergo self-condensation (e.g., aldol condensation) as a side reaction, especially under basic conditions.[5] Solution: To circumvent this, you can use an imine analog of the o-aniline starting material.[5][7] |
Troubleshooting Workflow for Friedländer Annulation
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
Problem 2: Incomplete Cyclization or Side Reactions in Knorr Synthesis
The Knorr synthesis of quinolin-2-ones involves the acid-catalyzed cyclization of a β-ketoanilide. Low yields can often be traced back to incomplete cyclization or competing reaction pathways.[5]
Possible Causes and Recommended Solutions
| Potential Cause | Underlying Principle and Suggested Solution |
| Insufficient Acid Strength or Amount | The intramolecular cyclization is a critical step that requires a strong acid catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the intramolecular attack by the aromatic ring. Solution: Polyphosphoric acid (PPA) is a common and effective catalyst. Using a large excess of PPA can significantly favor the formation of the desired quinolin-2-one. Triflic acid is another highly effective alternative.[5] |
| Formation of 4-Hydroxyquinoline Byproduct | Under certain conditions, particularly with lower acid concentrations, a competing reaction can occur, leading to the formation of 4-hydroxyquinoline derivatives.[5] This is mechanistically related to the Conrad-Limpach synthesis. Solution: Ensure a sufficiently high concentration of a strong acid catalyst and carefully control the reaction temperature to favor the Knorr pathway. |
| Decomposition at High Temperatures | While heat is necessary for the cyclization, excessive temperatures can lead to the decomposition of the starting material or the product. Solution: Carefully control the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating after the reaction has reached completion. |
Problem 3: Catalyst Deactivation and Low Yield in Palladium-Catalyzed Syntheses
Palladium-catalyzed methods are powerful but can be sensitive to reaction conditions.[5]
Possible Causes and Recommended Solutions
| Potential Cause | Underlying Principle and Suggested Solution |
| Catalyst Deactivation | The active Pd(0) species is susceptible to oxidation by air and moisture, leading to catalyst deactivation. Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all solvents and reagents are dry. |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle. An unsuitable ligand can result in slow reaction rates or catalyst decomposition. Solution: Screen a variety of phosphine ligands (e.g., PPh₃, Xantphos) to identify the optimal one for your specific substrate and reaction type. The choice of ligand is critical for the efficiency of the catalytic cycle.[2][5] |
| Suboptimal Base and Solvent | The base and solvent system significantly impacts the reaction outcome.[5] For instance, the base is often involved in the deprotonation of a substrate or in the regeneration of the active catalyst. The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the reaction rate. Solution: Screen different combinations of bases (e.g., NaOAc, K₂CO₃, Cs₂CO₃) and aprotic polar solvents (e.g., DMF, DMSO).[2] |
Palladium-Catalyzed C-H Activation/Cyclization Workflow
Caption: Simplified workflow for a Pd-catalyzed synthesis of quinolin-2-ones.
Experimental Protocols
Here are detailed, step-by-step methodologies for key quinolin-2-one synthesis reactions.
Protocol 1: Knorr Synthesis of 2-Hydroxyquinoline
This protocol outlines the synthesis of 2-hydroxyquinoline (the tautomer of quinolin-2-one) from aniline and ethyl acetoacetate.
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours. The intermediate β-anilinocrotonate may be isolated at this stage if desired.[1]
-
Cyclization: Carefully add the crude β-ketoanilide to an excess of concentrated sulfuric acid or PPA.
-
Heating: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).[1]
-
Workup: Cautiously pour the reaction mixture over a generous amount of crushed ice.
-
Isolation: Collect the precipitated 2-hydroxyquinoline by filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.[1]
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol describes a milder, solvent-free method for the Friedländer synthesis using molecular iodine as a catalyst.[6]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
Procedure:
-
Reaction Setup: In a reaction vial, combine the 2-aminoaryl ketone, the active methylene compound, and molecular iodine.
-
Heating: Heat the mixture at a predetermined temperature (e.g., 80-120°C) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), wash with a sodium thiosulfate solution to remove iodine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography or recrystallization.
Protocol 3: Palladium-Catalyzed C-H Activation/Cyclization
This protocol provides a general procedure for the synthesis of quinolin-2-ones from simple anilines and acrylates.[8][4][9]
Materials:
-
Aniline derivative (1.0 mmol)
-
Acrylate derivative (1.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., NaOAc, 2.0 mmol)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aniline derivative, Pd(OAc)₂, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the acrylate derivative via syringe.
-
Heating: Heat the reaction mixture at 100-120°C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
References
- Technical Support Center: Synthesis of Quinolin-2-ones - Benchchem.
- Palladium-catalyzed synthesis of quinolin-2(1H)-ones: the unexpected reactivity of azodicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 2-quinolones - Organic Chemistry Portal.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Technical Support Center: Optimizing Quinolinone Synthesis - Benchchem.
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides - MDPI.
- Synthesis of quinolin-2(1H)-ones 87 and 88 by tandem Pd(0)-catalysed... - ResearchGate.
- Solvent-Dependent Cyclization of 2-Alkynylanilines and ClCF2COONa for the Divergent Assembly of N-(Quinolin-2-yl)amides and Quinolin-2(1 H)-ones - PubMed.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC.
- Optimization of reaction conditions for quinolin-2-one synthesis - Benchchem.
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC.
- Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals - ChemRxiv.
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
- Fast, Base-Free and Aqueous Synthesis of Quinolin-2( 1H )-ones under Ambient Conditions.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Troubleshooting common side reactions in quinazoline synthesis - Benchchem.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal.
- Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - MDPI.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Advances in polymer based Friedlander quinoline synthesis - Semantic Scholar.
- Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction | Organic Letters - ACS Publications - American Chemical Society.
- Concerning the mechanism of the Friedländer quinoline synthesis.
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Validation & Comparative
A Comparative Guide to 6-Methoxy and 7-Methoxy Quinolinone Derivatives: Synthesis, Characterization, and Biological Activity
Introduction: The Quinolinone Core and the Subtle Influence of a Methoxy Group
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of its biological effects. Among the most impactful modifications is the introduction of a methoxy group (-OCH₃).
The position of this seemingly simple group on the quinolinone's benzene ring can dramatically alter the molecule's electronic properties, lipophilicity, and spatial arrangement. This, in turn, dictates its interaction with biological targets, leading to profound differences in efficacy and selectivity. This guide provides an in-depth comparative analysis of two common positional isomers: 6-methoxy and 7-methoxy quinolinone derivatives. We will dissect their synthetic strategies, spectroscopic differentiation, and comparative biological activities, offering field-proven insights for researchers engaged in drug discovery and development.
Synthetic Strategy: A Divergence at the Aniline Precursor
The regiochemical outcome—whether the methoxy group resides at the C6 or C7 position—is fundamentally determined at the very first step of most classical quinolinone syntheses: the choice of the aniline precursor. Methodologies like the Conrad-Limpach, Gould-Jacobs, or Combes syntheses all rely on the cyclization of a substituted aniline.[2][3]
-
Synthesis of 6-Methoxy Quinolinones: To achieve substitution at the C6 position, the synthesis must begin with 4-methoxyaniline (p-anisidine). The para position of the methoxy group relative to the amine dictates its final placement in the fused ring system.
-
Synthesis of 7-Methoxy Quinolinones: Conversely, to obtain the 7-methoxy isomer, the required starting material is 3-methoxyaniline (m-anisidine). The meta positioning of the methoxy group ensures its incorporation at C7 of the quinolinone core.
This critical choice of precursor is the primary control point for isomeric purity and dictates the entire subsequent synthetic pathway.
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A Head-to-Head Comparison of Quinolinone-Based Therapeutic Agents: From Antibacterial Efficacy to Anticancer Potential
Introduction
The quinolinone scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse and powerful class of therapeutic agents. From the widely prescribed fluoroquinolone antibiotics that have revolutionized the treatment of bacterial infections to a new wave of innovative anticancer compounds, the versatility of the quinolinone core is undeniable. This guide provides a comprehensive, head-to-head comparison of quinolinone-based therapeutic agents, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and methodologies. We will dissect the mechanisms of action, compare key performance indicators, and provide detailed protocols for the evaluation of these critical compounds.
I. Quinolone-Based Agents in Antibacterial Therapy: The Fluoroquinolone Revolution
The introduction of nalidixic acid in 1962 marked the beginning of the quinolone antibiotic era. The subsequent addition of a fluorine atom to the quinolone ring system led to the development of the fluoroquinolones, a class of broad-spectrum antibacterial agents that have become indispensable in clinical practice.[1] Fluoroquinolones are classified into generations based on their spectrum of activity.[2]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the act of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Performance Comparison of Fluoroquinolones
The efficacy of fluoroquinolones is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The lower the MIC, the more potent the antibiotic. The following table provides a comparative overview of the MIC90 values (the concentration required to inhibit 90% of isolates) for different generations of fluoroquinolones against common bacterial pathogens.
| Fluoroquinolone (Generation) | S. pneumoniae (MIC90, µg/mL) | S. aureus (MIC90, µg/mL) | P. aeruginosa (MIC90, µg/mL) | E. coli (MIC90, µg/mL) |
| Ciprofloxacin (2nd) | 1.0 - 4.0[4] | 1.0 | >128[5] | 16 to >128[5] |
| Levofloxacin (3rd) | 1.0 - 2.0[4] | 1.0 | 2.0 | 2.0 |
| Moxifloxacin (4th) | 0.06 - 0.25[4] | 0.25 | 8.0 | 0.5 |
| Gatifloxacin (4th) | 0.5 - 1.0[4] | 0.5 | 8.0 | 0.25 |
| Gemifloxacin (4th) | ≤0.03[2] | 0.06 | 8.0 | 0.06 |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Fluoroquinolone stock solutions
Procedure:
-
Prepare serial twofold dilutions of the fluoroquinolone in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Safety and Pharmacokinetics
While generally well-tolerated, fluoroquinolones are associated with a range of adverse effects, including gastrointestinal issues, central nervous system effects, and, rarely, tendonitis and tendon rupture.[6] The pharmacokinetic properties of fluoroquinolones, such as bioavailability and half-life, vary between agents and influence dosing regimens.[7][8][9][10][11]
| Fluoroquinolone | Bioavailability (%) | Half-life (hours) | Primary Elimination Route |
| Ciprofloxacin | 70-80 | 3-5 | Renal |
| Levofloxacin | >99 | 6-8 | Renal |
| Moxifloxacin | ~90 | 12 | Hepatic |
II. Quinolinone-Based Agents in Anticancer Therapy: A New Frontier
The structural versatility of the quinolinone scaffold has led to the exploration of its derivatives as potent anticancer agents. These compounds have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms of action.
Mechanisms of Action in Oncology
Unlike the well-defined antibacterial mechanism, anticancer quinolinones target multiple cellular pathways implicated in cancer progression.
Caption: General workflow of the MTT assay for cytotoxicity assessment.
Conclusion
The quinolinone core structure has proven to be a remarkably fruitful scaffold for the development of therapeutic agents. The well-established fluoroquinolone antibiotics continue to be vital in combating bacterial infections, with newer generations offering improved activity against resistant pathogens. Concurrently, the emergence of quinolinone-based anticancer agents with diverse mechanisms of action highlights a promising new avenue in oncology research. This guide has provided a comparative framework for understanding and evaluating these important therapeutic agents, from their fundamental mechanisms to their clinical and preclinical performance. Continued exploration of the chemical space around the quinolinone nucleus holds the potential for the discovery of even more effective and selective drugs to address unmet medical needs.
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Kar, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0221038. [Link]
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He, L., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(11), 3329. [Link]
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Jones, R. N., & Master, R. N. (2003). Generations apart: Making sense of the new fluoroquinolones. Healio, 26(7), 56-62. [Link]
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Blondeau, J. M. (1999). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases, 10(1), 45-56. [Link]
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Al-Omary, F. A. M., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2304-2315. [Link]
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Karpińska, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48064-48076. [Link]
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Karad, S. C., et al. (2009). A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis. BMJ, 338, b1865. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
